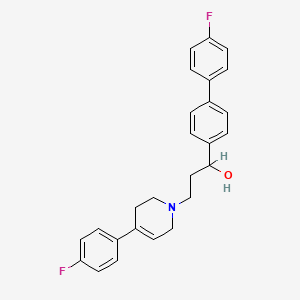
10H-Pyridazino(4,5-b)(1,4)benzoxazine-7-sulfonamide, 1-(2-(diethylamino)ethoxy)-N,N,10-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Pyridazino(4,5-b)(1,4)benzoxazine-7-sulfonamide, 1-(2-(diethylamino)ethoxy)-N,N,10-trimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyridazino(4,5-b)(1,4)benzoxazine-7-sulfonamide, 1-(2-(diethylamino)ethoxy)-N,N,10-trimethyl- typically involves multi-step organic reactions. The process may start with the preparation of the core pyridazine and benzoxazine rings, followed by the introduction of the sulfonamide group and the diethylaminoethoxy side chain. Common reagents used in these steps include various halogenating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions can be carefully controlled to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH would be essential. Purification steps might include crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Pyridazino(4,5-b)(1,4)benzoxazine-7-sulfonamide, 1-(2-(diethylamino)ethoxy)-N,N,10-trimethyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, often making the compound more reactive.
Substitution: This reaction can replace one functional group with another, which can be useful for modifying the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups such as alkyl, aryl, or acyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets could make it useful in the treatment of diseases or as a tool for studying biochemical pathways.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique chemical properties might make it effective against certain types of cancer, infections, or other medical conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved strength, flexibility, or conductivity. It might also find applications in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 10H-Pyridazino(4,5-b)(1,4)benzoxazine-7-sulfonamide, 1-(2-(diethylamino)ethoxy)-N,N,10-trimethyl- involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound might exert its effects by binding to these targets and altering their activity, leading to changes in cellular function or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic sulfonamides and benzoxazines, such as:
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine-7-sulfonamide
- 1-(2-(diethylamino)ethoxy)-N,N,10-trimethyl-benzoxazine
Uniqueness
What sets 10H-Pyridazino(4,5-b)(1,4)benzoxazine-7-sulfonamide, 1-(2-(diethylamino)ethoxy)-N,N,10-trimethyl- apart is its unique combination of functional groups and structural features
Propriétés
Numéro CAS |
102207-48-7 |
|---|---|
Formule moléculaire |
C19H27N5O4S |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
1-[2-(diethylamino)ethoxy]-N,N,10-trimethylpyridazino[4,5-b][1,4]benzoxazine-7-sulfonamide |
InChI |
InChI=1S/C19H27N5O4S/c1-6-24(7-2)10-11-27-19-18-17(13-20-21-19)28-16-12-14(29(25,26)22(3)4)8-9-15(16)23(18)5/h8-9,12-13H,6-7,10-11H2,1-5H3 |
Clé InChI |
KUUBEVHKUSSCLQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=C2C(=CN=N1)OC3=C(N2C)C=CC(=C3)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



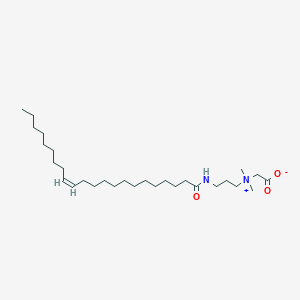
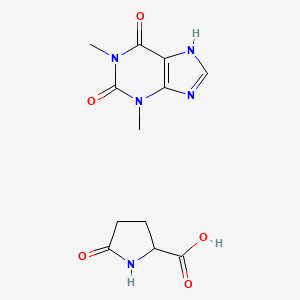
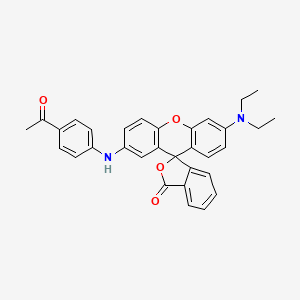
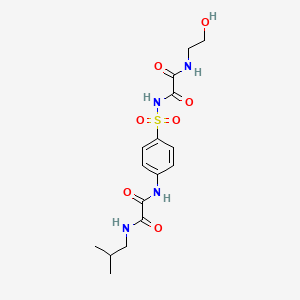

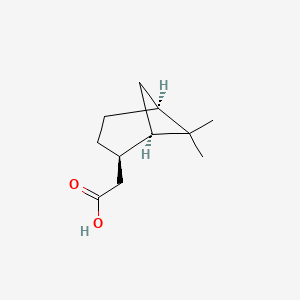


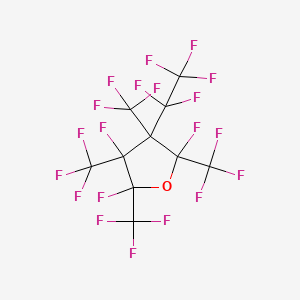
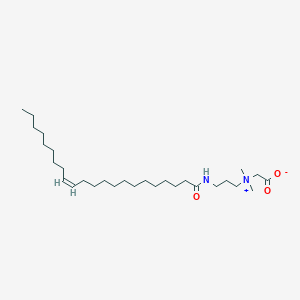

![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)
